2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 4-CHLOROBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 4-CHLOROBENZOATE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a cyano group, a methylphenyl group, a methylsulfanyl group, and a chlorobenzoate ester
Preparation Methods
The synthesis of 2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 4-CHLOROBENZOATE involves several steps:
-
Starting Materials: : The synthesis begins with the preparation of 5-cyano-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine. This intermediate is synthesized through the reaction of appropriate starting materials, such as 4-methylbenzaldehyde, malononitrile, and methylthiourea, under specific reaction conditions .
-
Formation of the Amino Group: : The amino group is introduced by reacting the intermediate with ethylenediamine. This step involves heating the reaction mixture under reflux conditions to ensure complete conversion .
-
Esterification: : The final step involves the esterification of the amino group with 4-chlorobenzoic acid. This reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond .
Chemical Reactions Analysis
2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 4-CHLOROBENZOATE undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, to form sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA) .
-
Reduction: : Reduction reactions can target the cyano group, converting it to an amine or other functional groups. Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used for this purpose .
-
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoate ester. Nucleophiles such as amines or thiols can replace the chlorine atom, leading to the formation of new derivatives .
Scientific Research Applications
2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 4-CHLOROBENZOATE has several scientific research applications:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules.
-
Biology: : In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .
-
Medicine: : The compound’s potential as an anticancer agent is being explored. Studies have shown that derivatives of pyrimidine can exhibit antiproliferative activity against cancer cells .
-
Industry: : In the industrial sector, the compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .
Mechanism of Action
The mechanism of action of 2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 4-CHLOROBENZOATE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity. For example, in cancer research, the compound may inhibit enzymes involved in cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 4-CHLOROBENZOATE can be compared with other pyrimidine derivatives, such as:
-
5-Cyano-6-phenyl-2,4-disubstituted pyrimidine: : This compound shares a similar pyrimidine core but differs in the substituents attached to the core. It has been studied for its antitumor activity .
-
2-Aminopyrimidine derivatives: : These compounds have a similar pyrimidine structure but with an amino group at the 2-position. They have shown potential in treating diseases such as malaria and sleeping sickness .
-
Thieno[3,2-d]pyrimidine derivatives: : These compounds have a fused thiophene ring, which imparts different chemical properties and biological activities compared to the target compound .
Properties
IUPAC Name |
2-[[5-cyano-6-(4-methylphenyl)-2-methylsulfanylpyrimidin-4-yl]amino]ethyl 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c1-14-3-5-15(6-4-14)19-18(13-24)20(27-22(26-19)30-2)25-11-12-29-21(28)16-7-9-17(23)10-8-16/h3-10H,11-12H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBPXJWIWUBLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCCOC(=O)C3=CC=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.